2-(4-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide
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Overview
Description
Typically, the description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (organic, inorganic, etc.) and its role or use in various applications.
Synthesis Analysis
This involves detailing the process used to synthesize the compound. It includes the starting materials, reaction conditions, and the steps involved in the synthesis.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Synthesis and Chemical Reactions
The synthesis and reactions of derivatives related to 2-(4-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide involve complex chemical processes that yield various compounds with potential applications in medicinal chemistry and material science. For instance, the synthesis of 8-Ethoxycoumarin derivatives through the condensation with thiosemicarbazide has been explored, leading to compounds with antimicrobial activities. This process illustrates the chemical versatility and potential for further functionalization of such compounds (Mohamed et al., 2012).
Antimicrobial and Anticancer Activities
The biological evaluation of thiazolyl-ethylidene hydrazino-thiazole derivatives, which can be related to the synthesis routes involving 2-(4-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide, has demonstrated significant antimicrobial and anticancer properties. These compounds exhibit activity against Gram-positive and Gram-negative bacteria and have shown cytotoxic activities against various cancer cell lines, suggesting their potential as therapeutic agents (Al-Mutabagani et al., 2021).
Corrosion Inhibition
The synthesis of environmentally benign corrosion inhibitors, including derivatives of 2-(4-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide, showcases the application of such compounds in industrial and materials science. These inhibitors demonstrate significant protective ability against corrosion of mild steel in acidic media, highlighting their potential utility in extending the life of metal structures and components (Singh et al., 2021).
Analytical Chemistry Applications
In analytical chemistry, derivatives of 2-(4-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide have been used as sensitive fluorescence reagents for the determination of aldehydes in alcoholic beverages. This application underscores the role of such compounds in developing precise and sensitive methods for chemical analysis, beneficial for food safety and quality control (You et al., 2009).
Safety And Hazards
This involves identifying any risks associated with handling or using the compound. It includes toxicity information, safety precautions, and disposal methods.
Future Directions
This involves discussing potential future research or applications of the compound. It could include potential uses, improvements, or modifications to the compound.
properties
IUPAC Name |
1-[(4-ethoxybenzoyl)amino]-3-ethylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-3-13-12(18)15-14-11(16)9-5-7-10(8-6-9)17-4-2/h5-8H,3-4H2,1-2H3,(H,14,16)(H2,13,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPMIDNMAKQVAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C1=CC=C(C=C1)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide |
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